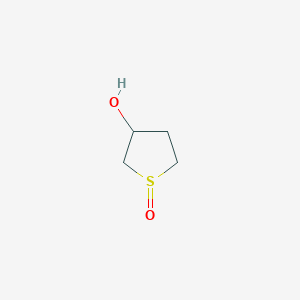
3-Hydroxy-1lambda~4~-thiolan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxytetrahydrothiophene1-oxide is an organosulfur compound with the molecular formula C4H8OS It is a derivative of tetrahydrothiophene, featuring a hydroxyl group and an oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxytetrahydrothiophene1-oxide can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction typically involves the use of a catalyst such as alumina to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of 3-Hydroxytetrahydrothiophene1-oxide may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxytetrahydrothiophene1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfone derivatives.
Reduction: Reduction reactions can revert it back to tetrahydrothiophene.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydrothiophene.
Substitution: Various substituted tetrahydrothiophene derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxytetrahydrothiophene1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxytetrahydrothiophene1-oxide involves its interaction with various molecular targets. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological molecules, leading to various biochemical outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothiophene: The parent compound, lacking the hydroxyl and oxide groups.
Sulfolane: A sulfone derivative with similar structural features.
Thiophene: An unsaturated analog with a similar sulfur-containing ring structure.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
92630-07-4 |
|---|---|
Fórmula molecular |
C4H8O2S |
Peso molecular |
120.17 g/mol |
Nombre IUPAC |
1-oxothiolan-3-ol |
InChI |
InChI=1S/C4H8O2S/c5-4-1-2-7(6)3-4/h4-5H,1-3H2 |
Clave InChI |
MCFCMEPCEDMEIY-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


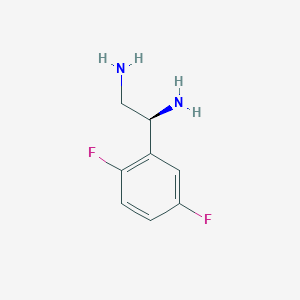
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
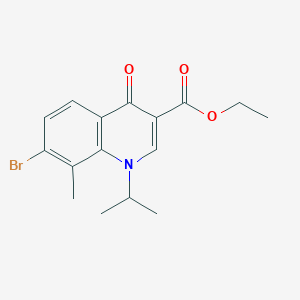
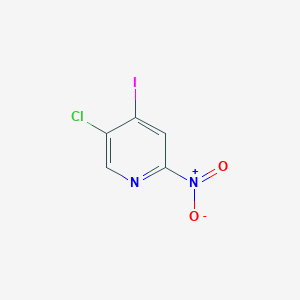
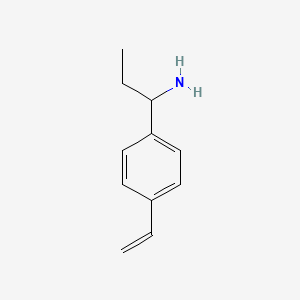
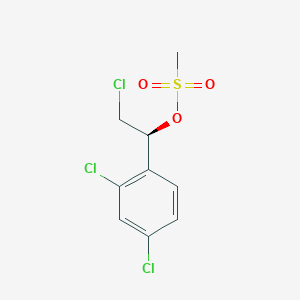
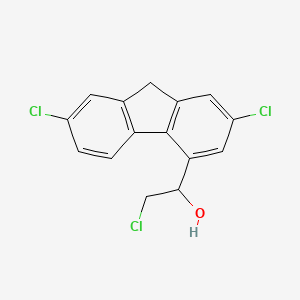
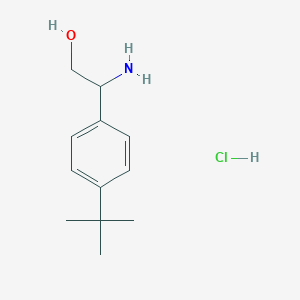

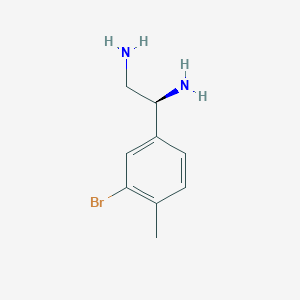
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)
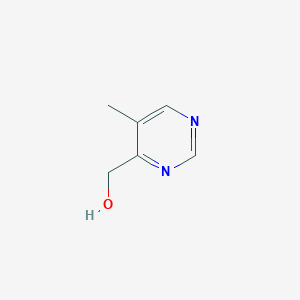
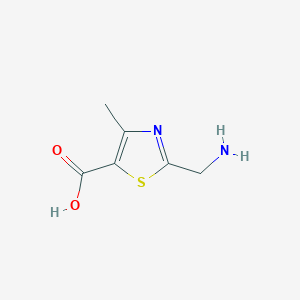
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)
